molecular formula C3H6INO2 B6235080 1-iodo-3-nitropropane CAS No. 57308-87-9

1-iodo-3-nitropropane

Cat. No.: B6235080
CAS No.: 57308-87-9
M. Wt: 214.99 g/mol
InChI Key: UTSDWNXMKBEJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-iodo-3-nitropropane is a halogenated nitroalkane compound with the molecular formula C3H6INO2.

Preparation Methods

1-iodo-3-nitropropane can be synthesized through several synthetic routes. One common method involves the iodination of 3-nitropropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-iodo-3-nitropropane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major products formed from these reactions include substituted nitropropanes, amines, and oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-iodo-3-nitropropane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects .

Comparison with Similar Compounds

1-iodo-3-nitropropane can be compared with other nitroalkanes such as:

  • Nitromethane
  • Nitroethane
  • 1-nitropropane
  • 2-nitropropane

Properties

CAS No.

57308-87-9

Molecular Formula

C3H6INO2

Molecular Weight

214.99 g/mol

IUPAC Name

1-iodo-3-nitropropane

InChI

InChI=1S/C3H6INO2/c4-2-1-3-5(6)7/h1-3H2

InChI Key

UTSDWNXMKBEJCR-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](=O)[O-])CI

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.